molecular formula C7H15N B3231218 Tert-butyl(prop-1-en-1-yl)amine CAS No. 1314991-39-3

Tert-butyl(prop-1-en-1-yl)amine

Cat. No.: B3231218
CAS No.: 1314991-39-3
M. Wt: 113.2 g/mol
InChI Key: DWNKWLDUVCHXTD-AATRIKPKSA-N
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Description

Tert-butyl(prop-1-en-1-yl)amine, also known as N-(tert-butyl)-2-propen-1-amine, is an organic compound with the molecular formula C7H15N. It is a colorless to slightly yellow liquid with a characteristic amine odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl(prop-1-en-1-yl)amine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with propenyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Tert-butylamine and propenyl halide (e.g., propenyl chloride or propenyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.

    Product Isolation: The product is then isolated through distillation or extraction techniques.

Industrial Production Methods

In industrial settings, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(prop-1-en-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, cyanides, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of tert-butyl(prop-1-en-1-yl)amide.

    Reduction: Formation of tert-butyl(propyl)amine.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Tert-butyl(prop-1-en-1-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl(prop-1-en-1-yl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tert-butylamine: A simpler amine with a tert-butyl group.

    Propylamine: An amine with a propyl group.

    Allylamine: An amine with an allyl group.

Uniqueness

Tert-butyl(prop-1-en-1-yl)amine is unique due to the presence of both a tert-butyl group and a propenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both steric hindrance and reactivity are required.

Properties

IUPAC Name

2-methyl-N-[(E)-prop-1-enyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5-6,8H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNKWLDUVCHXTD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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